1-Methyl-3-phenyl-1H-pyrazole chemical properties
1-Methyl-3-phenyl-1H-pyrazole chemical properties
This guide provides a rigorous technical analysis of 1-Methyl-3-phenyl-1H-pyrazole , a distinct heteroaromatic scaffold often confused with its isomer (1-methyl-5-phenylpyrazole) or its oxidized derivative (Edaravone/pyrazolone).
Technical Profile: 1-Methyl-3-phenyl-1H-pyrazole
CAS Registry Number: 1128-54-7 Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol IUPAC Name: 1-Methyl-3-phenyl-1H-pyrazole[1][2]
Part 1: Structural & Electronic Architecture
The 1-methyl-3-phenyl-1H-pyrazole system is defined by a rigid five-membered aromatic ring containing two adjacent nitrogen atoms. Unlike unsubstituted pyrazoles, the N1-methylation "locks" the tautomeric equilibrium, creating a fixed dipole and distinct steric environment.
Isomeric Distinction (The Critical Quality Attribute)
The most common synthetic failure mode is the inadvertent production of the 1,5-isomer (1-methyl-5-phenyl-1H-pyrazole, CAS 3347-62-4). Distinguishing these isomers is critical for structure-activity relationship (SAR) integrity.
| Feature | 1-Methyl-3-phenyl (Target) | 1-Methyl-5-phenyl (Impurity) |
| Steric Environment | N-Methyl group is remote from the phenyl ring. | N-Methyl group is adjacent to the phenyl ring. |
| NOE Signal (NMR) | Absent between N-Me and Ph-ortho protons. | Strong NOE between N-Me and Ph-ortho protons. |
| C5-H Shift | Deshielded (~7.4 ppm), adjacent to N1. | Substituted (Phenyl).[1][3][4][5][6][7] |
| Dipole Moment | Higher (vectors reinforce). | Lower (vectors partially oppose). |
Electronic Map
-
N1 (Pyrrole-like): Electron donor via resonance; site of methylation.
-
N2 (Pyridine-like): Basic site (pKa ~2.0–2.5 for conjugate acid); hydrogen bond acceptor.
-
C4 (Nucleophilic): High electron density; primary site for Electrophilic Aromatic Substitution (EAS).
-
C5 (Acidic): The proton at C5 is the most acidic ring proton due to the inductive effect of the adjacent N1, making it the site for lithiation.
Part 2: Synthetic Routes & Regiocontrol
Achieving high regioselectivity for the 1,3-isomer over the thermodynamically often-favored 1,5-isomer requires controlling the initial nucleophilic attack of methylhydrazine.
The "Gold Standard" Enaminone Route
Direct condensation of methylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) often yields mixtures. The use of an enaminone precursor directs the regioselectivity by differentiating the electrophilicity of the carbonyl and the
Mechanism:
-
Precursor Synthesis: Reaction of acetophenone with DMF-DMA yields 3-(dimethylamino)-1-phenyl-2-propen-1-one.
-
Cyclization: Methylhydrazine reacts with the enaminone. The more nucleophilic terminal nitrogen (
) attacks the hard electrophile (carbonyl), while the internal nitrogen ( ) attacks the softer Michael acceptor ( -carbon).-
Note: Solvent polarity can invert this preference. In protic solvents, the 1,3-isomer is generally favored via initial attack at the
-carbon by the secondary amine of methylhydrazine (Michael addition-elimination).
-
Caption: Regioselective synthesis via enaminone intermediate favors the 1,3-isomer.
Experimental Protocol: Regioselective Synthesis
-
Enaminone Formation: Reflux acetophenone (10 mmol) with
-dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol) in toluene for 12 hours. Evaporate volatiles to obtain the crude enaminone (yellow solid). -
Cyclization: Dissolve the crude enaminone in absolute ethanol (20 mL). Add methylhydrazine (11 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 3 hours.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: The residue is purified by flash column chromatography (Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer (if present) due to higher polarity.
-
Validation: Confirm structure via NOE NMR (absence of interaction between N-Me and Ph).
Part 3: Reactivity Profile & Functionalization
The 1-methyl-3-phenylpyrazole scaffold offers two distinct vectors for diversification: Electrophilic Aromatic Substitution (EAS) at C4 and Directed Lithiation at C5.
C4-Functionalization (Electrophilic Attack)
The C4 position is the most electron-rich site. Standard EAS reactions proceed with high yield.
-
Bromination: NBS (N-bromosuccinimide) in DMF or Acetonitrile at RT yields 4-bromo-1-methyl-3-phenylpyrazole.
-
Nitration:
yields the 4-nitro derivative.
C5-Functionalization (Lithiation)
The C5 proton is the most acidic (
-
Warning: The N-methyl group can undergo lateral lithiation (deprotonation of the methyl group itself) under certain conditions, but C5-lithiation is thermodynamically preferred in THF at -78°C.
Caption: Divergent reactivity map showing C4 (EAS) and C5 (Lithiation/C-H Activation) pathways.
Part 4: Physical & Spectroscopic Data
Summary Table
| Property | Value / Characteristic |
| Physical State | Low-melting solid or viscous oil (MP: 26–29°C). |
| Solubility | Soluble in DCM, MeOH, DMSO, THF. Insoluble in water.[8] |
| pKa (Conj. Acid) | ~2.2 (Pyridinic nitrogen N2). |
| UV | ~250 nm (MeOH). |
NMR Diagnostic Data (CDCl₃, 400 MHz)
- 3.95 ppm (s, 3H): N-Methyl group.
- 6.55 ppm (d, J=2.3 Hz, 1H): C4-H.
- 7.35 ppm (d, J=2.3 Hz, 1H): C5-H (Downfield due to N1).
- 7.30–7.80 ppm (m, 5H): Phenyl protons.
-
NOE: Irradiation of the methyl signal (3.95 ppm) shows NO enhancement of the phenyl protons, confirming the 1,3-regioisomer.
References
-
Regioselective Synthesis: Al-Mulla, A. Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles.[9]
-
Lithiation Studies: Begtrup, M. et al. Regioselectivity in lithiation of 1-methylpyrazole.
-
Direct Arylation: Doucet, H. et al. Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole.[10][10]
-
Structural Data: PubChem Compound Summary for CID 70783, 3-Methyl-1-phenyl-1H-pyrazole.
Sources
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Pd-Catalysed Direct 5-Arylation of 1-Methylpyrazole with Aryl Bromides / Synthesis, 2011 [sci-hub.jp]
